molecular formula C8H10N2O B13597657 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde

1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13597657
M. Wt: 150.18 g/mol
InChI Key: KJINGICOQWLBJQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of cyclopropane-1-carbaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents, halogenating agents.

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biochemical effects .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
  • 1-Methyl-1H-pyrazole-4-carboxaldehyde
  • 1-Methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a pyrazole ring and a cyclopropane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)8(6-11)2-3-8/h4-6H,2-3H2,1H3

InChI Key

KJINGICOQWLBJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2(CC2)C=O

Origin of Product

United States

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